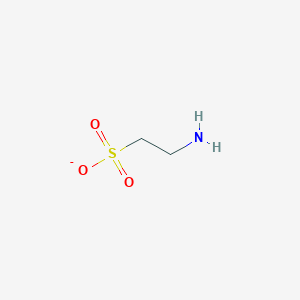

2-Aminoethanesulfonate

Description

Conceptual Frameworks for Organosulfonate Metabolism in Biological Systems

The metabolism of organosulfonates, particularly 2-aminoethanesulfonate, involves several distinct biosynthetic and degradative pathways that vary across different biological kingdoms. The chemical stability of the carbon-sulfur bond in sulfonates necessitates specific enzymatic machinery for their synthesis and breakdown. uni-konstanz.de

Biosynthesis: In mammals, the primary route for this compound synthesis is the cysteine sulfinic acid pathway . This process begins with the oxidation of L-cysteine to cysteine sulfinic acid (CSA) by the enzyme cysteine dioxygenase (CDO). Subsequently, cysteine sulfinic acid decarboxylase (CSAD), considered the rate-limiting enzyme in many species, catalyzes the decarboxylation of CSA to form hypotaurine (B1206854). nih.govgoogle.com Hypotaurine is then oxidized to this compound, a reaction that is thought to occur spontaneously. google.comunl.edu An alternative route in animals is the transsulfuration pathway , which converts homocysteine to cystathionine, which is then processed through several enzymatic steps to yield hypotaurine and ultimately this compound. wikipedia.org

Other organisms utilize different pathways. For instance, a Serine/Sulfate (B86663) pathway has been identified in microalgae and developing chick embryos. wikipedia.orgunl.edu This pathway uses the carbon backbone from L-serine and sulfur from inorganic sulfate to produce cysteate, which is then decarboxylated to form this compound. wikipedia.orgunl.edu In some bacteria, this compound can be synthesized from the conversion of alanine (B10760859) and 2-sulfoacetaldehyde by the enzyme taurine-pyruvate aminotransferase. google.com

Degradation: The degradation of this compound is primarily carried out by microorganisms. uni-konstanz.de Aerobic degradation pathways often converge on the central intermediate sulfoacetaldehyde (B1196311). uni-konstanz.de This intermediate is then desulfonated by sulfoacetaldehyde acetyltransferase, yielding acetylphosphate (B1214568) and sulfite (B76179), which can be integrated into central metabolism. uni-konstanz.de

| Pathway Name | Key Substrates | Key Enzymes | Primary Organisms | Reference |

|---|---|---|---|---|

| Cysteine Sulfinic Acid Pathway | L-Cysteine | Cysteine Dioxygenase (CDO), Cysteine Sulfinic Acid Decarboxylase (CSAD) | Mammals, Eukaryotes | nih.govgoogle.comunl.edu |

| Transsulfuration Pathway | Homocysteine, Cystathionine | Cystathionine Gamma-lyase, CDO, CSAD | Animals | wikipedia.org |

| Serine/Sulfate Pathway | L-Serine, Sulfate | PAPS-dependent transferase, Cysteic acid decarboxylase | Microalgae, Chicken Embryos | wikipedia.orgunl.edu |

| Bacterial Pathway | Alanine, 2-Sulfoacetaldehyde | Taurine-pyruvate aminotransferase (TPAT) | Bacteria | google.com |

Historical Perspectives and Evolution of this compound Research

The scientific journey of this compound began in 1827, when German scientists Friedrich Tiedemann and Leopold Gmelin first isolated the compound from ox bile. wikipedia.orgnih.govnews-medical.net Its name is derived from the Latin taurus, meaning bull or ox. wikipedia.orgnews-medical.net Nearly two decades later, in 1846, the English chemist Edmund Ronalds confirmed its presence in human bile. wikipedia.orgnih.gov

For many years, this compound was regarded primarily as an inert metabolic end-product of the sulfur-containing amino acids methionine and cysteine. annualreviews.org This perception began to shift dramatically in the latter half of the 20th century. Research in the 1970s marked a turning point, with a 1975 study revealing that its deficiency caused severe retinal degeneration in cats. annualreviews.orgnih.gov This discovery spurred a burgeoning interest in its physiological roles. annualreviews.org Subsequent research established it as a "conditionally essential" nutrient, particularly crucial for neonates and infants who have a limited capacity for its synthesis. nih.govnih.gov The evolution of its status from a metabolic curiosity to a molecule of profound biological importance was further solidified in 1985 when it was approved in Japan for the treatment of congestive heart failure, a testament to its significant cardiovascular effects. nih.govconsensus.appmdpi.com

| Year | Discovery or Event | Significance | Reference |

|---|---|---|---|

| 1827 | First isolated from ox bile by Tiedemann and Gmelin. | Initial discovery of the compound. | wikipedia.orgnews-medical.netnih.gov |

| 1846 | Identified in human bile by Edmund Ronalds. | Confirmed its presence in human physiology. | wikipedia.orgnih.gov |

| 1975 | Linked to retinal degeneration in deficient cats. | Pivotal finding that sparked modern research into its biological functions. | annualreviews.orgnih.gov |

| ~1980s | Recognized as a "conditionally essential" nutrient. | Highlighted its importance in developmental nutrition, especially for infants. | nih.govnih.gov |

| 1985 | Approved for treating congestive heart failure in Japan. | Official recognition of its therapeutic potential in cardiology. | nih.govmdpi.com |

Significance of this compound within Diverse Biological Disciplines

The importance of this compound spans multiple biological disciplines, owing to its fundamental roles at both the cellular and systemic levels. It is not tissue-specific in its properties, but it accumulates in high concentrations in tissues frequently exposed to oxidative stress, such as inflammatory cells. nih.gov

At the cellular level, its functions are multifaceted. It is a crucial organic osmolyte, regulating cell volume and maintaining fluid balance. nih.govnih.govresearchgate.net It stabilizes cell membranes, protecting them from various forms of damage. nih.govnih.govresearchgate.net Its ability to modulate intracellular calcium levels is vital for numerous cellular processes, including muscle contraction and neurotransmission. nih.govconsensus.appnih.gov Furthermore, it acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. consensus.appnih.govresearchgate.net This antioxidant capacity is linked to its anti-inflammatory properties. consensus.appnih.gov A well-established role is its conjugation with bile acids in the liver to form bile salts, which are essential for fat absorption. nih.govnih.govnih.govresearchgate.net

The significance of this compound extends to major organ systems:

Neuroscience: It functions as an important neuromodulator in the central nervous system, with inhibitory effects that are believed to be mediated through interactions with GABA and glycine (B1666218) receptors. nih.govnews-medical.netresearchgate.net It plays a role in brain development, neuroprotection, and the regulation of neuronal excitability. nih.govconsensus.appnih.gov

Developmental Biology: It is recognized as an essential nutrient for the normal development of fetuses and infants. nih.govmdpi.com Its role is particularly critical for the maturation of the central nervous system and the retina. annualreviews.orgnih.gov

| Level of Organization | Discipline | Specific Roles & Functions | Reference |

|---|---|---|---|

| Cellular | Cell Biology / Biochemistry | Osmoregulation (Cell Volume Control) | consensus.appnih.govresearchgate.net |

| Membrane Stabilization | nih.govconsensus.appnih.govresearchgate.net | ||

| Calcium Homeostasis Modulation | nih.govconsensus.appnih.gov | ||

| Antioxidation and Radical Scavenging | consensus.appmdpi.comnih.govresearchgate.net | ||

| Bile Acid Conjugation | nih.govnih.govnih.govresearchgate.net | ||

| Organ System | Neuroscience | Neuromodulation (GABA/Glycine receptor interaction), Neuroprotection, Neuronal Development | news-medical.netnih.govresearchgate.netnih.gov |

| Cardiology | Regulation of Cardiac Contractility, Vascular Function, Cardioprotection | nih.govnews-medical.netmdpi.com | |

| Developmental Biology | Essential for Fetal and Neonatal Development (especially CNS and Retina) | annualreviews.orgnih.govmdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminoethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NO3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis Pathways and Mechanisms of 2 Aminoethanesulfonate

Canonical Biosynthesis Routes

The formation of 2-aminoethanesulfonate in mammals primarily follows two well-established pathways, which utilize different precursor molecules. The most significant of these is the cysteine sulfinic acid pathway, while the serine and sulfate (B86663) pathway represents an alternative route.

Serine and Sulfate Pathway

An alternative route for the synthesis of this compound, known as the serine and sulfate pathway, has been identified in certain organisms and developmental stages, such as in microalgae and developing chick embryos. wikipedia.orgunl.edu This pathway utilizes the amino acid serine as the carbon backbone and inorganic sulfate as the sulfur source. unl.educore.ac.uk

A key initial step in this pathway involves the conversion of L-serine to 2-aminoacrylate. This reaction is catalyzed by the enzyme L-serine dehydratase. wikipedia.orgresearchgate.net Following this, 2-aminoacrylate is converted to cysteic acid through a reaction involving 3'-phosphoadenylyl sulfate (PAPS). wikipedia.org Finally, cysteic acid is decarboxylated by cysteine sulfinic acid decarboxylase (CSAD) to form taurine (B1682933). wikipedia.orgcore.ac.uk This pathway is notably repressed by cysteine. unl.educore.ac.uk While L-serine dehydratase is a known enzyme primarily involved in gluconeogenesis in the liver, its specific role and regulation within the context of taurine biosynthesis are less well-defined compared to the enzymes of the cysteine sulfinic acid pathway. wikipedia.org

3'-Phosphoadenylyl Sulfate:2-Aminoacrylate C-Sulfotransferase Activity

A specific pathway for taurine biosynthesis involves the enzyme 3'-phosphoadenylyl sulfate:2-aminoacrylate C-sulfotransferase. wikipedia.orgunl.edu This enzyme catalyzes the conversion of 2-aminoacrylate to cysteic acid. wikipedia.org The pathway begins with the conversion of serine to 2-aminoacrylate by serine dehydratase. wikipedia.orgresearchgate.net Subsequently, 3'-phosphoadenylyl sulfate:2-aminoacrylate C-sulfotransferase facilitates the addition of a sulfonate group from 3'-phosphoadenylyl sulfate (PAPS) to 2-aminoacrylate, yielding cysteic acid. wikipedia.orgunl.edu The final step in this pathway is the decarboxylation of cysteic acid to taurine by cysteine sulfinic acid decarboxylase. wikipedia.org This serine/sulfate pathway has been reported in microalgae, developing chicken embryos, and chick liver. wikipedia.orgunl.edu

Comparative Biosynthesis Across Prokaryotic and Eukaryotic Systems

The biosynthesis of this compound exhibits significant diversity between prokaryotic and eukaryotic organisms, reflecting the evolutionary adaptations of these distinct life forms.

Bacterial this compound Biosynthesis

For a long time, the synthesis of taurine was thought to be exclusive to eukaryotes. nih.govnih.govresearchgate.net However, recent discoveries have unveiled a bona fide bacterial taurine biosynthetic pathway. nih.govnih.govresearchgate.net This pathway in bacteria mirrors the mammalian pathway, utilizing cysteine as a precursor. nih.govnih.govresearchgate.net The key enzymes involved are cysteine dioxygenase (CDO), which oxidizes L-cysteine to cysteine sulfinic acid (CSA), and cysteine sulfinic acid decarboxylase (CSAD), which then decarboxylates CSA to produce hypotaurine (B1206854). nih.govnih.govresearchgate.net Hypotaurine is subsequently oxidized to taurine. wikipedia.org The presence of CSAD homologues in certain bacteria, often found in operons with bacterial cysteine dioxygenases, provides strong evidence for this pathway. nih.govnih.govresearchgate.net For instance, CSAD from Synechococcus sp. PCC 7335 has been shown to specifically decarboxylate CSA, leading to the accumulation of intracellular taurine. nih.govnih.gov

Microalgal Biosynthetic Routes

Microalgae have demonstrated the ability to synthesize taurine through multiple routes. unl.eduresearchgate.net One prominent pathway is the serine/sulfate pathway, where the carbon backbone from L-serine is combined with sulfur derived from sulfate. unl.eduresearchgate.net This involves the enzymatic conversion of serine to 2-aminoacrylate, followed by the action of 3'-phosphoadenylyl sulfate:2-aminoacrylate C-sulfotransferase to form cysteic acid, which is then decarboxylated to taurine. wikipedia.orgunl.edu Additionally, some microalgae possess the CDO/CSAD pathway, similar to that found in animals, which converts cysteine to taurine. unl.eduresearchgate.net The presence and dominance of a particular pathway can be species-dependent. researchgate.net For example, while some green algae have CDO1 homologues for the cysteine-derived pathway, certain prasinophytes with high taurine concentrations only possess enzymes for the serine-derived pathway. researchgate.net

Mammalian Biosynthesis Mechanisms

In mammals, the primary route for taurine synthesis is the cysteine sulfinic acid pathway, which predominantly occurs in the liver. wikipedia.orgoup.com This pathway begins with the oxidation of cysteine to cysteine sulfinic acid, a reaction catalyzed by cysteine dioxygenase (CDO). wikipedia.orgnih.govnih.gov Cysteine sulfinic acid is then decarboxylated by cysteine sulfinic acid decarboxylase (CSAD) to form hypotaurine. wikipedia.orgnih.govnih.gov The final step is the oxidation of hypotaurine to taurine. wikipedia.org While this oxidation is thought to be spontaneous in some contexts, the enzyme hypotaurine dehydrogenase also facilitates this conversion. wikipedia.org Another route, the transsulfuration pathway, converts homocysteine to cystathionine, which is then further processed to hypotaurine and subsequently taurine. wikipedia.org

Genomic and Proteomic Insights into Biosynthetic Enzymes

Advances in genomics and proteomics have provided a deeper understanding of the enzymes involved in this compound biosynthesis, particularly in identifying key structural motifs that determine substrate specificity. umd.educdc.gov

Identification of Conserved Substrate Selectivity Motifs

Research comparing the structurally similar human cysteine sulfinic acid decarboxylase (hCSAD) and human glutamic acid decarboxylase (hGAD) has led to the identification of a three-residue substrate recognition motif (X1aa19X2aaX3) within the active site. nih.govnih.govresearchgate.net This motif is crucial for determining the preferred amino acid substrate for each enzyme. nih.govnih.govresearchgate.net For CSAD, the key residues in this motif are Phe94, Ser114, and Tyr116. researchgate.net The presence of a phenolic side chain at the third position (X3) appears to be particularly important for binding cysteine sulfinic acid (CSA). nih.gov

The discovery of this CSA recognition motif in the genomes of several marine bacteria was a significant breakthrough, leading to the confirmation of a bacterial taurine biosynthetic pathway. nih.govnih.gov Mutational studies have further solidified the importance of this motif. When the CSA-specific motif was introduced into hGAD, the enzyme's selectivity switched dramatically, showing a more than 700-fold preference for decarboxylating CSA over its usual substrate, L-glutamic acid. nih.govnih.gov These findings highlight how specific amino acid residues within the enzyme's active site dictate its catalytic function and, consequently, the metabolic pathways present in an organism.

Table of Compounds Mentioned

| Compound Name | Other Names |

| This compound | Taurine, 2-aminoethanesulfonic acid |

| 3'-Phosphoadenylyl sulfate | PAPS, Adenosine-3'-phosphate-5'-phosphosulfate |

| 2-Aminoacrylate | --- |

| Cysteic acid | --- |

| Cysteine | --- |

| Cysteine sulfinic acid | CSA |

| Glutamic acid | L-glutamic acid |

| Homocysteine | --- |

| Hypotaurine | --- |

| Serine | L-serine |

| Cystathionine | --- |

Interactive Data Table: Key Enzymes in this compound Biosynthesis

| Enzyme | Pathway | Substrate | Product | Organism(s) |

| 3'-Phosphoadenylyl sulfate:2-aminoacrylate C-sulfotransferase | Serine/Sulfate Pathway | 2-Aminoacrylate, PAPS | Cysteic acid | Microalgae, Chick Liver wikipedia.orgunl.edu |

| Cysteine dioxygenase (CDO) | Cysteine Sulfinic Acid Pathway | Cysteine | Cysteine sulfinic acid | Mammals, Bacteria wikipedia.orgnih.govnih.gov |

| Cysteine sulfinic acid decarboxylase (CSAD) | Cysteine Sulfinic Acid Pathway / Serine/Sulfate Pathway | Cysteine sulfinic acid, Cysteic acid | Hypotaurine, Taurine | Mammals, Bacteria, Microalgae wikipedia.orgnih.govnih.gov |

| Serine dehydratase | Serine/Sulfate Pathway | Serine | 2-Aminoacrylate | Microalgae, Chick Liver wikipedia.orgresearchgate.net |

| Hypotaurine dehydrogenase | Cysteine Sulfinic Acid Pathway | Hypotaurine | Taurine | Mammals wikipedia.org |

Bioinformatic Prediction of Novel Biosynthetic Pathways

The identification of novel biosynthetic pathways for this compound (taurine) increasingly relies on computational and bioinformatic approaches. These methods allow researchers to mine vast genomic and proteomic databases to predict enzymatic functions and map potential metabolic routes that may not be characterized by traditional experimental techniques. nih.gov By leveraging sequence homology, structural modeling, and comparative genomics, scientists can identify candidate genes and enzymes that may participate in known or entirely new taurine synthesis pathways.

Several bioinformatic strategies have been applied to uncover the complexities of taurine biosynthesis. One key approach is the use of comparative genomics, where the metabolic pathways of a host organism are compared with those of a pathogen to identify unique, non-homologous enzymes that could serve as potential drug targets. hilarispublisher.com For instance, the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway database can be used to analyze the taurine and hypotaurine metabolism pathways to find such essential, pathogen-specific enzymes. hilarispublisher.com

Another powerful bioinformatic technique involves the identification of conserved sequence motifs that determine substrate specificity. Research has shown that a specific three-residue substrate recognition motif within the active site of human cysteine sulfinic acid decarboxylase is crucial for coordinating its substrate. nih.gov By searching for this motif in genomic databases, homologous enzymes were identified in marine bacteria, leading to the discovery of a specific cysteine sulfinic acid decarboxylase responsible for taurine accumulation in these organisms. nih.gov Furthermore, in silico analysis of fish genomes has been used to identify putative transcription factors and their binding sites that may regulate the expression of genes involved in taurine biosynthesis, offering insights into the genetic control of this pathway. lajar.cl Computational tools are also instrumental in engineering novel pathways by identifying targeting sequences for the correct localization of heterologously expressed enzymes. google.com

The table below summarizes various computational tools and their applications in the prediction and engineering of this compound biosynthetic pathways.

| Computational Tool/Approach | Application in this compound Biosynthesis Research | Research Findings/Objective |

| Sequence Motif Analysis | Identification of a substrate selectivity motif in amino acid decarboxylases. nih.gov | Led to the discovery of a specific cysteine sulfinic acid decarboxylase in marine bacteria, confirming a key step in a taurine synthesis pathway. nih.gov |

| Comparative Genomics (e.g., using KEGG) | Analysis of metabolic pathways between a host (e.g., Homo sapiens) and a pathogen (e.g., Staphylococcus aureus). hilarispublisher.com | Identification of non-homologous, essential enzymes in the pathogen's taurine metabolism pathway as potential drug targets. hilarispublisher.com |

| Promoter/Transcription Factor Analysis | In silico identification of putative transcription factors and transcription factor binding sites (TFBS) for taurine biosynthesis genes in fish. lajar.cl | To understand the regulatory mechanisms controlling the expression of genes involved in taurine synthesis. lajar.cl |

| Targeting Sequence Prediction Tools (e.g., TargetP, SignalP) | Identification of signal peptides or targeting sequences in proteins. google.com | To ensure correct cellular localization of engineered enzymes for creating or enhancing taurine biosynthetic pathways in organisms. google.com |

| Molecular Docking and Modeling | Predicting the preferred orientation of a ligand (e.g., taurine precursor) within the active site of an enzyme. reading.ac.uk | To improve the accuracy of functional predictions for enzymes potentially involved in novel taurine synthesis routes. reading.ac.uk |

Metabolic Flux Analysis in this compound Biosynthesis

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions, providing critical insights into the regulation and operation of biosynthetic pathways. nih.gov For this compound, MFA has been employed to elucidate the dynamics of its synthesis from precursors like cysteine and to understand how these fluxes are redirected under different physiological or pathological conditions.

One of the primary techniques used is Isotopic Transient 13C Metabolic Flux Analysis (13C-MFA) . This method involves introducing a 13C-labeled substrate, such as [1-13C]glucose, into a cell culture and tracking the incorporation of the isotope into various intracellular metabolites over time. nih.gov By measuring the time-courses of 13C labeling patterns using techniques like gas chromatography-mass spectrometry (GC-MS) and fitting this data to a comprehensive metabolic network model, researchers can estimate intracellular fluxes with high precision. nih.govfrontiersin.org A study on cultured primary astrocytes utilized this approach to build a metabolic network that included glycolysis, the TCA cycle, and the synthesis pathways for several amino acids, including taurine and hypotaurine. nih.gov This allowed for the quantification of fluxes within the central carbon metabolism and its connections to taurine production.

Another computational approach is Flux Balance Analysis (FBA) , which relies on a stoichiometric model of metabolism. FBA calculates the flow of metabolites through a network to satisfy a specific biological objective, such as maximizing biomass production. vntu.edu.ua This method was used to investigate the redistribution of metabolic fluxes in cancer cells with altered activity of S-adenosylmethionine decarboxylase (SAMdc), a key enzyme in polyamine metabolism. vntu.edu.ua The in silico model included the synthesis pathways for glutathione (B108866) and taurine. The analysis predicted that inactivation of SAMdc leads to a significant increase in the flux towards taurine and glutathione synthesis, highlighting a metabolic reprogramming mechanism in cancer cells. vntu.edu.ua Specifically, the model predicted that under these conditions, the metabolic flux at the cysteine branch point shifts towards the activity of cysteine dioxygenase (CDO), the first step in the primary taurine synthesis pathway. vntu.edu.ua

Research on cultured rat astrocytes has provided direct measurements of synthesis rates, complementing MFA studies. The rate of taurine synthesis from extracellular cysteine was determined to be 21.2 ± 2.0 pmol ⋅ mg protein−1 ⋅ min−1. physiology.org This study also found that the activity of cysteine dioxygenase (CDO) is strongly dependent on the intracellular concentration of cysteine and appears to be the rate-limiting step for taurine synthesis in these cells. physiology.org

The table below presents key findings from studies utilizing metabolic flux analysis and related quantitative methods to investigate this compound biosynthesis.

| Study System | Methodology | Key Findings Related to this compound Flux | Quantitative Data |

| Cultured Rat Astrocytes | Isotope labeling with [35S]cysteine | Determined the rate-limiting step and basal synthesis rate of taurine. physiology.org | Taurine synthesis rate: 21.2 ± 2.0 pmol ⋅ mg protein−1 ⋅ min−1. physiology.org |

| Cultured Primary Astrocytes | Isotopic Transient 13C Metabolic Flux Analysis (13C-MFA) | Integrated taurine/hypotaurine synthesis into a comprehensive metabolic network of astrocyte energy metabolism. nih.gov | The model included 47 fluxes, with the taurine synthesis pathway branching from cysteine catabolism. nih.gov |

| Cancer Cell Model (in silico) | Flux Balance Analysis (FBA) | Predicted a significant increase in flux towards taurine synthesis upon inactivation of S-adenosylmethionine decarboxylase (SAMdc). vntu.edu.ua | The flux through cysteine dioxygenase (CDO) was predicted to increase, redirecting cysteine metabolism towards taurine production. vntu.edu.ua |

Catabolism and Degradation Pathways of 2 Aminoethanesulfonate

Aerobic Degradation Mechanisms

Under aerobic conditions, many bacteria employ a pathway that begins with the cleavage of the carbon-sulfur bond to release sulfite (B76179). uni-konstanz.de This process is initiated by powerful oxygenase enzymes and funnels the resulting carbon backbone into central metabolism. uni-konstanz.deuni-konstanz.de

Oxygenolytic desulfonation is a primary mechanism for aerobic taurine (B1682933) degradation. This process utilizes molecular oxygen to hydroxylate the carbon atom attached to the sulfonate group, leading to the spontaneous elimination of sulfite. ebi.ac.ukpnas.org This strategy is employed by enzymes such as taurine dioxygenase and alkanesulfonate monooxygenase. ebi.ac.ukresearchgate.net

Taurine:alpha-ketoglutarate dioxygenase (TauD) is a key enzyme in the aerobic degradation of taurine, particularly in bacteria like Escherichia coli when alternative sulfur sources are scarce. ebi.ac.ukpnas.orgresearchgate.net It belongs to the family of α-ketoglutarate (αKG)-dependent non-heme iron(II) dioxygenases. acs.orggrantome.com The catalytic mechanism of TauD is a well-studied process that involves the binding of Fe(II), α-ketoglutarate, and then taurine to the active site, forming a quaternary complex. acs.orgnih.gov

The reaction is initiated when molecular oxygen binds to the Fe(II) center of this complex. ebi.ac.uk This binding leads to the oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and CO2, which in turn generates a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. ebi.ac.ukresearchgate.net This potent oxidizing species abstracts a hydrogen atom from the C1 position of taurine, creating a substrate radical. pnas.org This is followed by a "rebound" step where a hydroxyl group is transferred to the radical, forming an unstable 1-hydroxy-2-aminoethanesulfonate intermediate. ebi.ac.ukresearchgate.net This intermediate then spontaneously decomposes, releasing aminoacetaldehyde and sulfite (SO₃²⁻). ebi.ac.ukuniprot.org

TauD exhibits a preference for taurine but can also act on other small sulfonated compounds, though often with lower efficiency. uniprot.org Its specificity is crucial for ensuring the targeted release of sulfite from taurine for assimilation by the cell. pnas.org

| Property | Description | References |

| Enzyme Name | Taurine:alpha-ketoglutarate dioxygenase (TauD) | ebi.ac.uk |

| EC Number | 1.14.11.17 | uniprot.org |

| Cofactors | Fe(II), α-ketoglutarate | ebi.ac.ukuniprot.org |

| Substrates | Taurine, O₂, α-ketoglutarate | uniprot.org |

| Products | Aminoacetaldehyde, Sulfite, Succinate, CO₂ | uniprot.org |

| Key Intermediate | Fe(IV)=O (ferryl-oxo) species | pnas.orgresearchgate.net |

| Mechanism | Hydroxylation of taurine C1, leading to spontaneous sulfite elimination. | ebi.ac.ukpnas.org |

The SsuD enzyme is an alkanesulfonate monooxygenase that represents another pathway for the desulfonation of aliphatic sulfonates. researchgate.netuniprot.org Unlike TauD, SsuD is part of a two-component system, working in conjunction with an FMN reductase called SsuE. researchgate.netnih.gov SsuE provides reduced flavin mononucleotide (FMNH₂) which is an absolute requirement for SsuD's catalytic activity. uniprot.orgnih.gov

SsuD catalyzes the oxygenolytic cleavage of the C-S bond in a wide range of linear alkanesulfonates, converting them into the corresponding aldehyde and sulfite. uniprot.orgnih.gov The enzyme is capable of acting on substrates with chain lengths from C2 to C10. uniprot.org The proposed mechanism involves the reaction of FMNH₂ with molecular oxygen at the SsuD active site to form a C4a-peroxyflavin intermediate. nih.gov This intermediate then performs a nucleophilic attack on the sulfur atom of the alkanesulfonate substrate, leading to the cleavage of the C-S bond and the release of sulfite and an aldehyde. nih.gov While TauD is specific for taurine, the SsuD/SsuE system provides bacteria with the versatility to utilize a broader spectrum of sulfonated compounds as sulfur sources. researchgate.net

| Property | Description | References |

| Enzyme Name | Alkanesulfonate monooxygenase (SsuD) | uniprot.org |

| EC Number | 1.14.14.5 | uniprot.org |

| System | Two-component: SsuD (monooxygenase) and SsuE (FMN reductase) | researchgate.netnih.gov |

| Cofactor | FMNH₂ (provided by SsuE) | uniprot.org |

| Substrates | Alkanesulfonate, FMNH₂, O₂ | uniprot.org |

| Products | Aldehyde, Sulfite, FMN, H₂O | uniprot.org |

| Substrate Range | C2 to C10 linear alkanesulfonates | uniprot.org |

Sulfoacetaldehyde (B1196311) is a central intermediate in the degradation pathways of several C2 sulfonates, including taurine and isethionate. uni-konstanz.deuni-konstanz.ded-nb.info In some bacterial pathways, taurine is not directly desulfonated by TauD but is first converted to sulfoacetaldehyde through the action of enzymes like taurine dehydrogenase. researchgate.netnih.gov This reaction involves the oxidative deamination of taurine, yielding sulfoacetaldehyde and ammonium (B1175870). researchgate.netnih.gov

Once formed, sulfoacetaldehyde becomes the substrate for the key desulfonation step in this particular pathway. uni-konstanz.deuni-konstanz.de It is channeled into a reaction catalyzed by sulfoacetaldehyde acetyltransferase (Xsc), which cleaves the carbon-sulfur bond. uni-konstanz.deresearchgate.net The formation of sulfoacetaldehyde thus represents a point of convergence where different sulfonate degradation pathways merge before the final release of inorganic sulfur. d-nb.infomicrobiologyresearch.org

Sulfoacetaldehyde acetyltransferase, also known as Xsc, is a crucial enzyme that catalyzes the desulfonation of sulfoacetaldehyde. researchgate.netwikipedia.org This enzyme belongs to the transferase family. wikipedia.org The reaction it catalyzes is a phosphatolytic cleavage, where sulfoacetaldehyde is converted into acetyl phosphate (B84403) and sulfite. d-nb.infomicrobiologyresearch.orgwikipedia.org

The systematic name for this enzyme is acetyl-phosphate:sulfite S-acetyltransferase. wikipedia.org The function of Xsc is a pivotal step in the metabolic pathway, as it accomplishes two critical tasks simultaneously: it cleaves the stable carbon-sulfur bond to release usable sulfite, and it produces acetyl phosphate, a high-energy compound that can be readily integrated into the cell's central carbon metabolism. uni-konstanz.ded-nb.info The enzyme is inducible and its presence is a key indicator of an organism's ability to metabolize C2 sulfonates via the sulfoacetaldehyde intermediate. uni-konstanz.demicrobiologyresearch.org

| Enzyme Name | Sulfoacetaldehyde acetyltransferase (Xsc) |

| EC Number | 2.3.3.15 |

| Reaction | Sulfoacetaldehyde + Phosphate ⇌ Acetyl phosphate + Sulfite |

| Enzyme Class | Transferase (specifically, an acyltransferase) |

| Role | Desulfonation of sulfoacetaldehyde and formation of a high-energy phosphate compound. |

| Source: d-nb.infomicrobiologyresearch.orgwikipedia.org |

Following the action of sulfoacetaldehyde acetyltransferase (Xsc), the two products, acetylphosphate (B1214568) and sulfite, are further metabolized. uni-konstanz.deuni-konstanz.de

Acetylphosphate is a valuable high-energy intermediate. d-nb.info It can be converted by phosphate acetyltransferase (Pta) into acetyl-CoA, which is a central molecule in cellular metabolism and can enter the tricarboxylic acid (TCA) cycle for energy generation or be used for various biosynthetic purposes. uni-konstanz.demicrobiologyresearch.org Alternatively, acetylphosphate can be converted to acetate (B1210297) by acetate kinase, a reaction that generates ATP through substrate-level phosphorylation.

Sulfite (SO₃²⁻) is the liberated sulfur source. uni-konstanz.de However, it can be toxic to the cell, so it is typically oxidized rapidly to the less toxic and more usable form, sulfate (B86663) (SO₄²⁻). uni-konstanz.deuni-konstanz.de This oxidation is carried out by the enzyme sulfite dehydrogenase. uni-konstanz.demicrobiologyresearch.org In some bacteria, a specific sulfite exporter, such as TauE, is responsible for translocating the sulfite into the periplasm where it is then oxidized to sulfate. microbiologyresearch.org The resulting sulfate can then be assimilated by the cell to synthesize essential sulfur-containing biomolecules like the amino acids cysteine and methionine. researchgate.net

Role of Rhodococcus Strains in Aerobic 2-Aminoethanesulfonate Utilization

Strains of Rhodococcus, such as Rhodococcus opacus, are capable of utilizing taurine as a sole source of carbon, energy, nitrogen, and sulfur for aerobic growth. dntb.gov.uauni-konstanz.dedntb.gov.uaasm.org The degradation pathway in these gram-positive bacteria often involves the enzyme sulfoacetaldehyde acetyltransferase (Xsc). d-nb.info In Rhodococcus opacus ISO-5, taurine degradation leads to the desulfonation of the molecule. asm.org The aerobic breakdown of taurine in these organisms can also proceed via a taurine:pyruvate (B1213749) transaminase (Tpa) coupled with an alanine (B10760859) dehydrogenase (Ald). d-nb.info

Anaerobic Degradation Mechanisms

Under anoxic conditions, several anaerobic bacteria have evolved specialized pathways to metabolize taurine. These mechanisms are crucial in environments like the human gut and anoxic sediments.

A key anaerobic strategy for taurine degradation begins with a transamination reaction. This pathway is notably characterized in the human gut bacterium Bilophila wadsworthia, which links taurine metabolism to hydrogen sulfide (B99878) production. pnas.orguniprot.orguniprot.org

The initial step in this anaerobic pathway is catalyzed by taurine-pyruvate aminotransferase (Tpa) (EC 2.6.1.77). nih.govsemanticscholar.org This enzyme was purified and characterized from Bilophila wadsworthia RZATAU. nih.govresearchgate.net The reaction is dependent on pyridoxal (B1214274) 5'-phosphate as a cofactor. nih.govgenome.jp Tpa exhibits specificity for taurine and the amino group acceptor, pyruvate. nih.govsemanticscholar.org Besides pyruvate, the enzyme can also utilize 2-ketobutyrate and oxaloacetate as amino group acceptors. nih.govresearchgate.net While its primary substrate is taurine, it can also act on hypotaurine (B1206854) and β-alanine. uniprot.orgnih.gov

Table 1: Properties of Taurine-Pyruvate Aminotransferase (Tpa) from Bilophila wadsworthia

| Property | Value/Description | Source |

| Enzyme Commission No. | EC 2.6.1.77 | uniprot.org |

| Cofactor | Pyridoxal 5'-phosphate | nih.govgenome.jp |

| Primary Substrates | Taurine, Pyruvate | nih.govsemanticscholar.org |

| Alternative Amino Acceptors | 2-Ketobutyrate, Oxaloacetate | nih.govresearchgate.net |

| Other Substrates | Hypotaurine, β-alanine | uniprot.orgnih.gov |

| Organism | Bilophila wadsworthia | nih.govsemanticscholar.org |

The transamination reaction catalyzed by Tpa transfers the amino group from taurine to pyruvate. semanticscholar.orgresearchgate.net This enzymatic step results in the formation of two primary products: sulfoacetaldehyde and L-alanine. uniprot.orgnih.govgenome.jp This reaction is the first committed step in the anaerobic degradation pathway of taurine in organisms like Bilophila wadsworthia. uniprot.orgsemanticscholar.org

Table 2: Key Enzymes in the Anaerobic Taurine Transamination Pathway

| Enzyme | EC Number | Function | Organism | Source |

| Taurine-Pyruvate Aminotransferase (Tpa) | 2.6.1.77 | Converts taurine and pyruvate to sulfoacetaldehyde and L-alanine. | Bilophila wadsworthia | uniprot.orgnih.gov |

| Alanine Dehydrogenase (Ald) | 1.4.1.1 | Regenerates pyruvate from L-alanine, producing ammonia (B1221849). | Bilophila wadsworthia | d-nb.infod-nb.info |

An alternative anaerobic strategy for taurine degradation is fermentative desulfonation, which leads to the production of hydrogen sulfide (sulfidogenesis). The marine bacterium Desulforhopalus singaporensis ferments taurine as its sole source of carbon, energy, and nitrogen, producing acetate, ammonia, and sulfide as end products. researchgate.netnih.gov Similarly, the gram-positive, spore-forming anaerobe Desulfonispora thiosulfatigenes ferments taurine, but it produces thiosulfate (B1220275) instead of sulfide. d-nb.info In the human gut, Bilophila wadsworthia is a key organism responsible for sulfidogenesis from taurine. pnas.org It converts taurine into sulfite, which is then respired to produce hydrogen sulfide (H₂S). pnas.orgresearchgate.net This process involves the conversion of taurine to isethionate, which is then cleaved by the enzyme isethionate sulfite-lyase. pnas.orgillinois.edu The ability to perform anaerobic desulfonation has also been observed in other bacteria, such as certain Clostridium species. nih.govnih.gov

Fermentative Desulfonation and Sulfidogenesis

Thiosulfate Production during this compound Fermentation

Certain anaerobic bacteria can ferment this compound, leading to the production of thiosulfate. An example of such an organism is Desulfonispora thiosulfatigenes, a widespread bacterium capable of fermenting taurine. oup.comdntb.gov.ua In this fermentation process, taurine is converted to thiosulfate. oup.com This pathway represents one of the several fates of the sulfonate group from taurine under anaerobic conditions. Another organism, belonging to the Clostridium group, has also been identified to convert taurine to thiosulfate, likely proceeding through a transamination reaction to form sulfoacetaldehyde. oup.com

Sulfide Production in Sulfate-Reducing Bacteria

Sulfate-reducing bacteria (SRB) can utilize this compound as a source of sulfur, ultimately producing hydrogen sulfide (H₂S). Desulforhopalus singaporensis, an obligately anaerobic marine bacterium, ferments taurine to produce acetate, ammonia, and sulfide as end products. nih.govnih.govresearchgate.netasm.org This organism is notable as it was the first example of an organism demonstrating sulfidogenesis directly from taurine fermentation. nih.govasm.org The process involves the release of sulfite from the taurine molecule, which is then reduced to sulfide. researchgate.net This capability is significant in various habitats, highlighting the role of sulfonates as potential sources of hydrogen sulfide. nih.gov

In the human gut, Bilophila wadsworthia is a key bacterium that utilizes taurine for anaerobic respiration, producing hydrogen sulfide. asm.orgresearchgate.netsciencedaily.com It converts taurine to sulfite, which is then reduced by a dissimilatory sulfite reductase to H₂S. researchgate.netpnas.orgpnas.org This metabolic capability links dietary components rich in taurine to the production of potentially toxic H₂S in the gut. sciencedaily.compnas.org

Isethionate Sulfite-Lyase (IslA) and Glycyl Radical Enzyme Mechanisms

A crucial step in the anaerobic degradation of this compound by some bacteria involves the intermediate, isethionate (2-hydroxyethanesulfonate). The pathway, particularly elucidated in Bilophila wadsworthia, begins with the deamination of taurine to sulfoacetaldehyde by taurine:pyruvate aminotransferase. pnas.orgpnas.orgoup.comuniprot.org This is followed by the reduction of sulfoacetaldehyde to isethionate. pnas.orgpnas.org

The key C-S bond cleavage is catalyzed by the enzyme isethionate sulfite-lyase (IslA), a member of the glycyl radical enzyme (GRE) family. pnas.orgpnas.orgwikipedia.org IslA is a dimeric protein with an active site shielded within a barrel-like structure. wikipedia.org The enzyme is activated by another enzyme, IslB, which uses S-adenosylmethionine (SAM) to generate a radical. wikipedia.org The IslA enzyme then catalyzes the cleavage of isethionate into acetaldehyde (B116499) and sulfite. pnas.orgpnas.orgwikipedia.org This radical-based mechanism is a novel strategy for breaking the stable carbon-sulfur bond in an anoxic environment. pnas.org The sulfite produced is subsequently reduced to hydrogen sulfide, while the acetaldehyde is oxidized to acetyl-CoA. pnas.org

The discovery of IslA has significantly advanced the understanding of anaerobic organosulfonate metabolism and H₂S production in microbial communities. sciencedaily.compnas.org

Role of Specific Anaerobic Bacteria (e.g., Bilophila wadsworthia, Clostridium pasteurianum, Desulforhopalus singaporensis)

Several anaerobic bacteria play distinct roles in the degradation of this compound.

Bilophila wadsworthia : This human gut bacterium is a prominent taurine degrader. It uses taurine as an electron acceptor for anaerobic respiration, a process that involves converting taurine to sulfite and then to hydrogen sulfide. asm.orgresearchgate.netoup.com The pathway involves several enzymes, including taurine:pyruvate aminotransferase and the glycyl radical enzyme isethionate sulfite-lyase (IslA). pnas.orgoup.comuniprot.org The alanine produced during the initial transamination is converted to pyruvate and ammonia by alanine dehydrogenase. d-nb.info The entire process results in the end products ammonia, acetate, and sulfide. asm.orgoup.com

Clostridium pasteurianum : This soil bacterium can utilize this compound as a sole source of sulfur for growth under anaerobic conditions, although not as a carbon, energy, or nitrogen source. asm.orgportlandpress.com Strains of this bacterium possess taurine:pyruvate aminotransferase activity, which converts taurine to sulfoacetaldehyde. asm.orgillinois.edu A recently discovered pathway in Clostridium species involves the conversion of taurine to isethionate, followed by C-S bond cleavage by the oxygen-sensitive isethionate sulfo-lyase (also known as IseG or IslA), which releases sulfite for sulfur assimilation. portlandpress.comillinois.edu

Desulforhopalus singaporensis : This marine sulfate-reducing bacterium is capable of fermenting this compound as its sole source of carbon, energy, and nitrogen. nih.govnih.govresearchgate.net The fermentation yields acetate, ammonia, and sulfide. nih.govasm.org Unlike B. wadsworthia, it does not appear to utilize isethionate. nih.govresearchgate.net This organism represents a direct fermentation pathway from taurine to sulfide. nih.gov

Table 1: Key Bacteria in Anaerobic this compound Degradation

| Bacterium | Habitat | Metabolic Strategy | Key Enzymes | End Products from Taurine |

| Bilophila wadsworthia | Human Intestine | Anaerobic Respiration | Taurine:pyruvate aminotransferase, Isethionate sulfite-lyase (IslA), Dissimilatory sulfite reductase | Ammonia, Acetate, Sulfide asm.orgoup.com |

| Clostridium pasteurianum | Soil | Sulfur Assimilation | Taurine:pyruvate aminotransferase, Isethionate sulfo-lyase (IseG/IslA) | Sulfite (for assimilation) asm.orgportlandpress.com |

| Desulforhopalus singaporensis | Marine Sediment | Fermentation | Not fully elucidated | Acetate, Ammonia, Sulfide nih.govnih.gov |

| Desulfonispora thiosulfatigenes | Freshwater/Marsh | Fermentation | Not fully elucidated | Thiosulfate oup.com |

Convergence of Sulfonate Degradation Pathways

The degradation pathways of various C2 sulfonates, including this compound (taurine), isethionate, and sulfoacetate, often converge on a common intermediate, sulfoacetaldehyde. researchgate.net In aerobic bacteria like Cupriavidus necator, taurine and isethionate are converted to sulfoacetaldehyde, which is then cleaved by sulfoacetaldehyde acetyltransferase (Xsc) to produce acetyl phosphate and sulfite. researchgate.net

In anaerobic environments, a different convergence point is observed, centered around the intermediate isethionate and the glycyl radical enzyme isethionate sulfite-lyase (IslA/IseG). portlandpress.comnih.gov Pathways for taurine degradation in bacteria like Bilophila wadsworthia and some Clostridium species proceed through isethionate. pnas.orgportlandpress.com Furthermore, degradation of other complex sulfonates, like sulfoquinovose, can produce isethionate as a by-product, which can then be utilized by sulfite-reducing bacteria. nih.gov

This convergence on isethionate highlights the central role of the IslA/IseG enzyme in anaerobic sulfonate catabolism. This enzyme enables diverse anaerobic bacteria, including both respiring and fermenting organisms, to cleave the stable C-S bond and access the sulfur atom. pnas.orgportlandpress.com The released sulfite can then either be used as a terminal electron acceptor in anaerobic respiration to produce H₂S (as in B. wadsworthia) or be assimilated into cellular components (as in C. pasteurianum). pnas.orgportlandpress.comnih.gov This demonstrates a key bifurcation and convergence point in the anaerobic sulfur cycle, linking the degradation of various organosulfonates to either energy conservation or biosynthesis.

Enzymology and Structural Biology of 2 Aminoethanesulfonate Metabolism

Enzyme Characterization and Kinetics

The functionality of enzymes central to taurine (B1682933) metabolism is defined by their substrate preferences, kinetic parameters, and the specific environmental and chemical conditions required for optimal activity.

The Michaelis constant (Kₘ) reflects the affinity of an enzyme for its substrate; a lower Kₘ value generally signifies a higher affinity. Enzymes in the taurine degradation pathways exhibit a range of specificities and affinities for their respective substrates.

For instance, Taurine/α-ketoglutarate dioxygenase (TauD) from Escherichia coli shows a high affinity for its primary substrate, taurine, with a Kₘ value of 55 µM. nih.govresearchgate.net Its affinity for the co-substrate α-ketoglutarate is even higher, with a Kₘ of 11 µM. nih.govresearchgate.net While taurine is the preferred substrate, TauD can also act on other sulfonated compounds like pentanesulfonic acid and 3-(N-morpholino)propanesulfonic acid, albeit at significant rates. nih.govresearchgate.net

In the anaerobic pathway, Taurine:pyruvate (B1213749) aminotransferase (Tpa) from the bacterium Bilophila wadsworthia initiates taurine metabolism. nih.gov This enzyme displays a Kₘ of 7.1 mM for taurine and a higher affinity for its amino group acceptor, pyruvate, with a Kₘ of 0.82 mM. nih.gov Tpa is not strictly specific to taurine; it can also transaminate hypotaurine (B1206854), beta-alanine, and, to a lesser extent, cysteine and 3-aminopropanesulfonate. nih.gov Besides pyruvate, it can utilize 2-ketobutyrate and oxaloacetate as amino group acceptors. nih.gov

Sulfite (B76179) dehydrogenase , an enzyme that oxidizes the sulfite released from taurine, shows varying affinities for its substrate depending on its source and state. The membrane-bound fraction from Thiobacillus thiooxidans has a Kₘ for sulfite of 4.88 mM, whereas the purified enzyme exhibits a higher affinity with a Kₘ of 1.95 mM. tandfonline.com

The table below summarizes the Kₘ values for key enzymes in 2-aminoethanesulfonate metabolism.

| Enzyme | Organism | Substrate | Kₘ Value |

| Taurine/α-ketoglutarate dioxygenase (TauD) | Escherichia coli | Taurine | 55 µM |

| Taurine/α-ketoglutarate dioxygenase (TauD) | Escherichia coli | α-ketoglutarate | 11 µM |

| Taurine:pyruvate aminotransferase (Tpa) | Bilophila wadsworthia | Taurine | 7.1 mM |

| Taurine:pyruvate aminotransferase (Tpa) | Bilophila wadsworthia | Pyruvate | 0.82 mM |

| Sulfite Dehydrogenase (membrane fraction) | Thiobacillus thiooxidans | Sulfite | 4.88 mM |

| Sulfite Dehydrogenase (purified) | Thiobacillus thiooxidans | Sulfite | 1.95 mM |

This table is interactive. You can sort and filter the data.

Enzymatic activity is highly dependent on pH and temperature. The enzymes involved in taurine metabolism function optimally under specific conditions, which often reflect the physiological environment of the host organism.

Taurine/α-ketoglutarate dioxygenase (TauD) from E. coli demonstrates maximum activity at a pH of 6.9. nih.govresearchgate.net

Taurine:pyruvate aminotransferase (Tpa) from B. wadsworthia has an optimal temperature of 35°C and an optimal pH of 9.0. uniprot.org

Sulfite dehydrogenase from T. thiooxidans has an optimal pH of 7.5 for both the membrane-bound and purified forms. tandfonline.com However, their optimal temperatures differ, with the membrane fraction functioning best at 25°C and the purified enzyme at 20°C. tandfonline.com Another sulfide (B99878) dehydrogenase from Pyrococcus furiosus shows an optimal temperature of 80°C and an optimal pH of 8.0 with polysulfide as a substrate. uniprot.org

Alanine (B10760859) dehydrogenase from B. wadsworthia, which is involved in regenerating pyruvate for the Tpa reaction, operates optimally at 35°C and a pH of 9.0 for reductive amination. d-nb.info

Sulfite oxidase from Homo sapiens has an optimal pH of 8.5 and an optimal temperature of 25°C. nzytech.com

The optimal conditions for these enzymes are detailed in the table below.

| Enzyme | Organism | Optimal pH | Optimal Temperature |

| Taurine/α-ketoglutarate dioxygenase (TauD) | Escherichia coli | 6.9 | Not specified |

| Taurine:pyruvate aminotransferase (Tpa) | Bilophila wadsworthia | 9.0 | 35°C |

| Sulfite Dehydrogenase (purified) | Thiobacillus thiooxidans | 7.5 | 20°C |

| Sulfite Dehydrogenase (membrane) | Thiobacillus thiooxidans | 7.5 | 25°C |

| Sulfide Dehydrogenase | Pyrococcus furiosus | 8.0 | 80°C |

| Alanine Dehydrogenase | Bilophila wadsworthia | 9.0 | 35°C |

| Sulfite Oxidase | Homo sapiens | 8.5 | 25°C |

This table is interactive. You can sort and filter the data.

Cofactors are non-protein chemical compounds that are required for an enzyme's activity. The enzymes of taurine metabolism rely on a variety of cofactors to perform their catalytic functions.

Taurine/α-ketoglutarate dioxygenase (TauD) is a classic non-heme iron enzyme that has an absolute requirement for Fe(II) and the co-substrate 2-oxoglutarate to catalyze the hydroxylation of taurine. nih.govnih.gov The reaction also consumes molecular oxygen (O₂), and its activity is stimulated by ascorbate . nih.govresearchgate.net

Taurine:pyruvate aminotransferase (Tpa) requires pyridoxal (B1214274) 5'-phosphate (PLP) , a derivative of vitamin B6, to catalyze the transfer of an amino group from taurine to pyruvate. nih.govuniprot.org Although the purified enzyme from B. wadsworthia contained PLP, obtaining a highly active form necessitated the addition of PLP to all buffers during the purification process. nih.gov

Alanine dehydrogenase utilizes NAD(P)H for the reductive amination of pyruvate to alanine, a key step in regenerating the amino acceptor for the Tpa reaction in B. wadsworthia. d-nb.info

Sulfoacetaldehyde (B1196311) acetyltransferase (Xsc) , which cleaves sulfoacetaldehyde, requires thiamin diphosphate (B83284) (ThDP) and Mg²⁺ ions for its activity. nih.gov

L-cysteate decarboxylase , an enzyme that converts L-cysteate to taurine, is dependent on pyridoxal 5'-phosphate . expasy.orgenzyme-database.org

Isethionate sulfite-lyase (IslA) is a glycyl radical enzyme that is activated by an activating enzyme (IslB) which uses S-adenosylmethionine (SAM) to generate the initial radical species. wikipedia.org

Reaction Mechanisms of Key Enzymes

The degradation of the chemically stable sulfonate group of taurine requires sophisticated chemical reactions catalyzed by specialized enzymes.

This class of enzymes catalyzes oxidation-reduction reactions. In taurine metabolism, they are crucial for the initial attack on the taurine molecule and subsequent processing of intermediates.

Dioxygenases : The most studied enzyme in this category is Taurine/α-ketoglutarate dioxygenase (TauD) . wikipedia.org It is a non-heme Fe(II)/2-oxoglutarate-dependent oxygenase. nih.gov The catalytic cycle begins with the binding of 2-oxoglutarate to the Fe(II) center in the active site, followed by taurine binding. ebi.ac.uk This allows for the coordination of dioxygen (O₂) to the iron center. ebi.ac.uk This binding triggers the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and CO₂, which is coupled to the formation of a highly reactive Fe(IV)-oxo (ferryl) intermediate. nih.govnih.govpnas.org This powerful oxidizing species then abstracts a hydrogen atom from the C1 carbon of taurine, leading to the hydroxylation of the substrate. ebi.ac.ukpnas.org The resulting 1-hydroxy-2-aminoethanesulfonate intermediate is unstable and spontaneously decomposes to release sulfite and aminoacetaldehyde. nih.govebi.ac.uk

Dehydrogenases : Taurine dehydrogenase (TDH) catalyzes the deaminating oxidation of taurine to sulfoacetaldehyde. d-nb.infowikipedia.org The reaction involves the removal of an amino group and the transfer of electrons to an acceptor molecule. wikipedia.org In some bacteria, the physiological electron acceptor has been identified as cytochrome c. d-nb.infoAlanine dehydrogenase is another critical oxidoreductase in the anaerobic pathway, catalyzing the reversible oxidative deamination of L-alanine to pyruvate using NAD⁺ as a cofactor, thereby regenerating the pyruvate needed by Tpa. d-nb.info

These enzymes are responsible for transferring functional groups and cleaving chemical bonds through mechanisms other than hydrolysis or oxidation.

Aminotransferases : Taurine:pyruvate aminotransferase (Tpa) is a key enzyme in the anaerobic degradation of taurine, found in organisms like Bilophila wadsworthia. nih.govwikipedia.org It catalyzes the transfer of the amino group from taurine to pyruvate. wikipedia.org This reaction, which requires the cofactor pyridoxal 5'-phosphate (PLP), produces L-alanine and 2-sulfoacetaldehyde. wikipedia.orgscirp.org The mechanism is typical of PLP-dependent aminotransferases, involving the formation of a Schiff base intermediate between the substrate and the PLP cofactor.

Lyases : Isethionate sulfite-lyase (IslA) is a glycyl radical enzyme that catalyzes a critical C-S bond cleavage step in the anaerobic catabolism of taurine. wikipedia.orgnih.gov After taurine is converted to isethionate (via sulfoacetaldehyde), IslA cleaves isethionate into acetaldehyde (B116499) and sulfite. wikipedia.org The reaction is initiated by a glycyl radical, which abstracts a hydrogen atom from the substrate. acs.org Recent studies suggest a mechanism involving a 1,2-SO₃⁻ radical migration, followed by hydrogen atom transfer and subsequent elimination of sulfite. acs.orgL-cysteate decarboxylase is a PLP-dependent lyase that catalyzes the formation of taurine from L-cysteate by removing a carboxyl group as CO₂. expasy.orgenzyme-database.org Another lyase, sulfoacetaldehyde acetyltransferase (Xsc) , previously thought to be a lyase (EC 4.4.1.12), was reclassified as a transferase (EC 2.3.3.15). nih.govwikipedia.org It catalyzes the cleavage of sulfoacetaldehyde into sulfite and acetyl phosphate (B84403). nih.gov

Glycyl Radical Enzyme Catalysis

The anaerobic metabolism of this compound in certain gut bacteria, such as the human intestinal bacterium Bilophila wadsworthia, employs a sophisticated pathway that relies on glycyl radical enzyme (GRE) catalysis. pnas.orgnih.gov This pathway is a significant contributor to the production of hydrogen sulfide (H₂S) in the human gut. pnas.orgresearchgate.net

The metabolic sequence begins with the deamination of this compound to sulfoacetaldehyde, a reaction catalyzed by taurine:pyruvate aminotransferase. pnas.orgnih.gov Subsequently, sulfoacetaldehyde is reduced to isethionate (2-hydroxyethanesulfonate) by an NADH-dependent reductase. pnas.orgnih.gov The critical step in this pathway is the cleavage of the carbon-sulfur bond in isethionate, a chemically challenging reaction. pnas.orgresearchgate.net

This C-S bond cleavage is performed by a recently identified glycyl radical enzyme, isethionate sulfite-lyase (IslA), with its activating enzyme (activase) IslB. researchgate.netuniprot.org IslA catalyzes a novel, radical-based cleavage of isethionate to produce sulfite and acetaldehyde. pnas.orgresearchgate.net This reaction expands the known chemical capabilities of the GRE superfamily. nih.govresearchgate.net The sulfite is then reduced to H₂S, while the acetaldehyde is oxidized to acetyl-CoA. nih.gov The discovery of IslA and its role in this pathway has provided a deeper understanding of anaerobic organosulfonate respiration and H₂S production in the gut microbiome. pnas.orgnih.gov

Key Enzymes in the Anaerobic Pathway

| Enzyme | Function | Organism Example |

|---|---|---|

| Taurine:pyruvate aminotransferase | Deamination of taurine to sulfoacetaldehyde | Bilophila wadsworthia |

| Sulfoacetaldehyde reductase (SarD) | Reduction of sulfoacetaldehyde to isethionate | Bilophila wadsworthia |

Structural Studies of this compound-Metabolizing Enzymes

The molecular architecture of enzymes that metabolize this compound is crucial for understanding their function. High-resolution structural data from techniques like X-ray crystallography provide invaluable insights into their active sites, substrate specificity, and catalytic mechanisms. nih.govxray.cz

Crystal Structures and Active Site Analysis

Detailed crystal structures have been determined for several key enzymes involved in this compound metabolism, most notably the aerobic enzyme taurine dioxygenase (TauD) from Escherichia coli. uniprot.orgwikipedia.org TauD is an α-ketoglutarate-dependent hydroxylase that catalyzes the conversion of taurine to aminoacetaldehyde and sulfite. uniprot.orgusda.gov

The crystal structure of TauD reveals a common double-stranded β-helix or "jelly-roll" fold, which is characteristic of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily. usda.gov The active site contains a mononuclear Fe(II) center coordinated by a conserved 2-histidine-1-carboxylate facial triad. usda.gov This iron center is where the cosubstrates, this compound and α-ketoglutarate, and molecular oxygen bind to orchestrate the catalysis. wikipedia.org

For the anaerobic pathway, while a high-resolution crystal structure for isethionate sulfite-lyase (IslA) is not yet as extensively detailed in the provided context, its identification as a glycyl radical enzyme places it within a well-studied structural family. researchgate.net GREs typically feature a catalytic β-subunit containing the glycyl radical domain and often associate with smaller subunits that house iron-sulfur clusters essential for radical generation. researchgate.net Analysis of the active site of related GREs shows a precisely arranged environment that facilitates radical transfer and controls the subsequent reaction chemistry. researchgate.net

PDB Accession Codes for Taurine Dioxygenase (TauD) Structures

| PDB Code | Description | Organism |

|---|---|---|

| 1GQW | Crystal Structure of Taurine/alpha-Ketoglutarate Dioxygenase | Escherichia coli |

| 1GY9 | Crystal Structure of Taurine/alpha-Ketoglutarate Dioxygenase in complex with Fe(II), Taurine and Succinate | Escherichia coli |

| 1OS7 | Crystal structure of E.coli taurine/alpha-ketoglutarate dioxygenase (TauD) in complex with Fe(II) and N-oxalylglycine | Escherichia coli |

Structural Basis of Substrate Binding and Catalysis

The structural architecture of these enzymes provides a clear basis for how they recognize their specific substrates and catalyze complex reactions. nih.govnih.gov In taurine dioxygenase (TauD), the active site pocket is shaped to accommodate the this compound molecule, positioning its sulfonate group for attack. The binding of α-ketoglutarate and subsequently O₂ to the iron center initiates a reaction cascade that leads to the hydroxylation of taurine, which then decomposes to sulfite and aminoacetaldehyde. uniprot.orgwikipedia.org

For glycyl radical enzymes like isethionate sulfite-lyase (IslA), the active site is configured to generate a substrate-based radical. researchgate.net The enzyme utilizes a post-translationally installed glycyl radical to initiate the reaction, typically by abstracting a hydrogen atom from a catalytic cysteine residue. researchgate.net This cysteine thiyl radical then attacks the substrate, isethionate, initiating the cleavage of the C-S bond. pnas.orguniprot.org The active site ensures that the radical intermediates are tightly controlled and guided toward the formation of the correct products, sulfite and acetaldehyde. researchgate.net The specificity of IslA for isethionate over other sulfonates indicates a highly complementary interaction between the substrate and the enzyme's active site. uniprot.org

Protein Conformational Dynamics during Catalysis

Enzymatic catalysis is not a static process; it involves intricate and essential protein conformational dynamics. nih.govnih.gov Enzymes are flexible entities that undergo significant motion during the catalytic cycle to facilitate substrate binding, position catalytic residues, stabilize transition states, and release products. purdue.edumdpi.com

These dynamics can range from small-scale side-chain fluctuations to large-scale domain movements. mdpi.comfrontiersin.org In many enzymes, catalysis involves a transition from an "open" conformation, which allows substrate to enter, to a "closed" conformation that sequesters the active site from the solvent and aligns the catalytic machinery. nih.govutsa.edu For instance, studies on acyl-CoA synthetases show a substantial reorientation of a C-terminal domain relative to an N-terminal domain, creating distinct states for the different steps of the reaction. frontiersin.org Similarly, in other complex enzymes, loop movements are critical for creating the proper hydrophobic environment for reactions involving oxygen. utsa.edu

While specific studies on the conformational dynamics of isethionate sulfite-lyase are emerging, it is understood that such motions are fundamental to its function. The movement of protein domains or loops would be necessary to first allow the activating enzyme (IslB) to access the radical-bearing glycine (B1666218) and then to allow the substrate (isethionate) to bind in the correct orientation for the radical-mediated C-S bond cleavage. researchgate.net The inherent flexibility of the enzyme structure is therefore intimately linked to its catalytic power. nih.gov

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Taurine |

| Hydrogen Sulfide | H₂S |

| Sulfoacetaldehyde | - |

| Isethionate | 2-Hydroxyethanesulfonate |

| Acetaldehyde | - |

| Acetyl-CoA | Acetyl-Coenzyme A |

| Alpha-ketoglutarate | 2-Oxoglutarate |

| N-cyclohexyl-2-aminoethanesulfonic acid | - |

| Sophorose | - |

| Laminaribiose | - |

| Cellobiose | - |

| Gentiobiose | - |

| Phthalazine | - |

Molecular Transport and Cellular Homeostasis Mechanisms

Transport Systems for 2-Aminoethanesulfonate Uptake

The uptake of this compound into cells is an active process, primarily driven by specialized transporter proteins. These systems ensure that cells can accumulate and maintain the high intracellular concentrations of this compound necessary for its physiological roles, including osmoregulation and antioxidation. nih.govnih.govresearchgate.net

ABC-Type Transport Systems (e.g., TauABCD, SsuEADCB)

In bacteria such as Escherichia coli, the uptake of this compound and other alkanesulfonates for use as a sulfur source is facilitated by ATP-binding cassette (ABC) transport systems. nih.govasm.org These multicomponent protein complexes utilize the energy from ATP hydrolysis to transport substrates across the cell membrane. nih.gov

The TauABCD system is specifically involved in the utilization of this compound as a sulfur source. asm.orgnih.gov The TauA protein is a periplasmic substrate-binding protein (SBP) that specifically recognizes and binds to this compound. nih.govrcsb.org The TauB and TauC proteins form the transmembrane pore and the ATP-binding component that energizes the transport process. asm.orgoup.com Disruption of the tauABC genes impairs the ability of the bacterium to use this compound. nih.gov

The SsuEADCB system is another ABC transporter that facilitates the uptake of a broader range of aliphatic sulfonates, but generally not this compound. nih.govasm.org The SsuA protein is the substrate-binding component of this system. nih.gov While there is some overlap in the substrates transported by TauABC and SsuABC, they are distinct systems, and their components are not functionally interchangeable. nih.govnih.gov

| Transporter System | Gene Cluster | Key Components | Primary Substrate(s) | Energy Source | Organism Example |

| TauABC | tauABCD | TauA (substrate-binding), TauB (transmembrane), TauC (ATP-binding) | This compound | ATP | Escherichia coli |

| SsuABC | ssuEADCB | SsuA (substrate-binding), SsuB (transmembrane), SsuC (ATP-binding) | Aliphatic sulfonates | ATP | Escherichia coli |

Sodium- and Chloride-Dependent Transport Mechanisms

In mammalian cells, the transport of this compound is predominantly mediated by a mechanism dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions. uniprot.orgjst.go.jpnih.gov This process relies on the electrochemical gradients of these ions, which provide the driving force for the "uphill" accumulation of this compound against its concentration gradient. nih.govspandidos-publications.com The stoichiometry of this transport is typically 2 Na+:1 Cl-:1 this compound molecule. nih.govplos.org This ion-dependent transport is a hallmark of the SLC6 family of transporters. spandidos-publications.com

Specific this compound Transporters (TauT/SLC6A Family)

The primary transporter responsible for the high-affinity uptake of this compound in mammals is the Taurine (B1682933) Transporter (TauT) , encoded by the SLC6A6 gene. spandidos-publications.comwikipedia.orggenecards.org TauT is a member of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters. genecards.orgjst.go.jp It is a multi-pass membrane protein that mediates the transport of this compound and, to a lesser extent, beta-alanine. uniprot.orggenecards.orguniprot.org

TauT is characterized by its high affinity for this compound and its dependence on sodium and chloride ions. spandidos-publications.comjst.go.jp The transporter has 12 transmembrane domains, with both the N- and C-termini located in the cytoplasm. spandidos-publications.com The binding of Na+ and Cl- is crucial for the transport cycle. spandidos-publications.com The expression and activity of TauT are vital for maintaining cellular homeostasis, and its absence can lead to significant physiological dysfunctions. nih.govbiorxiv.orgnih.gov For instance, TauT is critical for the transport of this compound across the blood-retinal barrier into the retina. jst.go.jpnih.gov

| Transporter | Gene | Family | Key Characteristics | Substrates |

| TauT | SLC6A6 | SLC6 | High-affinity, Na+ and Cl- dependent | This compound, beta-alanine, GABA |

Lysosomal Transport Kinetics and Specificity

While the primary focus is often on plasma membrane transport, the movement of this compound across lysosomal membranes is also an important aspect of its cellular homeostasis. The Proton-Coupled Amino Acid Transporter 1 (PAT1), also known as SLC36A1, is localized on endosomal and lysosomal membranes and is involved in the transport of this compound. spandidos-publications.com Unlike TauT, PAT1 is a proton-coupled, pH-dependent transporter with a lower affinity but higher capacity for its substrates. spandidos-publications.com This suggests a role for lysosomes in the storage and release of this compound within the cell.

Role of Other Amino Acid Transporters (e.g., GAT2, PAT1)

Besides the specific transporter TauT, other amino acid transporters can also contribute to the uptake of this compound.

GABA Transporter 2 (GAT2/SLC6A13): In the liver, GAT2, expressed on the sinusoidal membrane of hepatocytes, is involved in the uptake of this compound. jst.go.jpnih.gov This transporter also mediates the transport of gamma-aminobutyric acid (GABA). jst.go.jp Rat GAT2 has been shown to transport this compound, and this function is relevant at the inner blood-retinal barrier. nih.govnih.gov

Proton-Coupled Amino Acid Transporter 1 (PAT1/SLC36A1): As mentioned, PAT1 facilitates the transport of this compound across the brush-border membrane of the intestine, in addition to its role in lysosomal transport. spandidos-publications.com This transport is H+-coupled and distinct from the Na+- and Cl--dependent mechanism of TauT. jst.go.jp

Efflux Mechanisms of this compound

The release of this compound from cells, or efflux, is a crucial process for cell volume regulation, particularly in response to hypotonic stress (cell swelling). capes.gov.broup.com When a cell swells due to an influx of water, it activates pathways to release osmolytes, including this compound, to restore its normal volume. oup.comunl.edu

The primary pathway for swelling-induced this compound efflux is through volume-sensitive anion channels. researchgate.netbioone.org These channels are activated by cell swelling and allow the passive movement of this compound and other organic osmolytes down their concentration gradients. unl.edubioone.org While for some time it was debated whether this compound and chloride share the same efflux pathway, evidence suggests that the main pathways for their release are separate, as indicated by differences in their time courses of activation and sensitivity to inhibitors. capes.gov.brresearchgate.net The efflux of this compound can be blocked by certain anion transport inhibitors, such as DIDS (4,4'-diisothiocyanostilbene-2,2'-disulfonic acid). capes.gov.brbioone.org The loss of intracellular this compound during events like ischemia-reperfusion also appears to be mediated by the taurine transporter, which can operate in reverse under certain conditions. biomolther.org

Volume-Sensitive Leak Pathways

Cells respond to swelling caused by hypotonic conditions through a process called regulatory volume decrease (RVD), which involves the efflux of osmolytes to restore normal cell volume. nih.govnih.gov this compound is a key organic osmolyte released during RVD via volume-sensitive leak pathways. nih.gov These pathways are often mediated by volume-regulated anion channels (VRACs), also known as volume-sensitive organic osmolyte and anion channels (VSOACs). physiology.orgwikipedia.orgkarger.com

The release of this compound through these channels is a passive, Na+-independent process driven by the electrochemical gradient. nih.govresearchgate.net Evidence suggests that this efflux has channel-like properties, as it is not saturable over a wide concentration range and is sensitive to various anion transport inhibitors. bioone.org The activation of these pathways is a critical step in counteracting osmotic stress and preventing cell lysis. nih.govbioone.org

The signaling cascade that triggers the opening of these volume-sensitive pathways is complex, involving multiple factors such as phospholipase A2, arachidonic acid metabolites, protein tyrosine kinases, and reactive oxygen species. nih.gov In human retinal Müller cells, the efflux of this compound during RVD is largely dependent on the release of calcium from intracellular stores. physiology.orgconicet.gov.ar

Several studies have characterized the inhibitors of these volume-sensitive pathways. The table below summarizes key inhibitors and their effects on this compound efflux.

| Inhibitor | Cell Type | Observed Effect on this compound Efflux | Reference |

| DIDS (4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid) | Noetia ponderosa Red Blood Cells | Inhibition of efflux and cell volume recovery | bioone.org |

| Niflumic Acid | Noetia ponderosa Red Blood Cells | Inhibition of efflux and volume regulation | bioone.org |

| Tamoxifen | Noetia ponderosa Red Blood Cells | Inhibition of efflux and volume regulation | bioone.org |

| DCPIB | Neural Precursor Cells | Potent inhibition of hypotonic-induced efflux | karger.com |

| NPPB | Neural Precursor Cells | Strong inhibition of hypotonic-induced efflux | karger.com |

Sulfite (B76179) Exporter Mechanisms (e.g., TauE)

In certain bacteria, the transport of sulfite is linked to specialized exporter proteins. The TauE protein is a notable example of a sulfite exporter that can also transport this compound. While the primary function of TauE is to expel toxic sulfite from the cell, its ability to transport structurally similar compounds like this compound highlights a potential mechanism for the movement of this amino acid in prokaryotic systems. The precise mechanics of TauE involve a transmembrane channel that recognizes and translocates sulfite and related molecules.

Cellular Osmoregulation Mechanisms Involving this compound

This compound is a primary organic osmolyte used by a wide variety of cells, from marine invertebrates to mammals, to regulate volume and maintain osmotic balance. bioone.orgbiologists.com Under hypertonic (high salt) conditions, cells accumulate this compound to increase their internal osmolarity and prevent water loss and shrinkage. Conversely, during hypotonic (low salt) stress, cells release this compound to decrease internal osmolarity, allowing water to exit and restoring normal cell volume. nih.govbioone.org

This regulation is achieved through the coordinated action of transporters. The taurine transporter (TauT) actively accumulates this compound inside the cell, a process that is downregulated during cell swelling. nih.govnih.gov Simultaneously, cell swelling activates volume-sensitive anion channels (VRACs) that facilitate the rapid efflux of this compound. wikipedia.orgkarger.comphysiology.org This dual regulation ensures a swift response to osmotic changes.

In trout red blood cells, the coordinated loss of this compound along with ions like K+ and Cl- during RVD is crucial for maintaining a constant intracellular chloride concentration, which in turn stabilizes membrane potential and intracellular pH. nih.gov Studies in neural cells have also demonstrated that this compound is the predominant amino acid released during swelling to regulate cell volume. cdnsciencepub.comresearchgate.net The release is a direct consequence of cell swelling and is not linked to depolarization. cdnsciencepub.com

Membrane Stabilization and Integrity Roles in Cellular Systems

This compound contributes to the stabilization of cellular membranes, protecting them from various stressors. consensus.appmdpi.com This stabilizing effect is thought to arise from direct interactions between this compound and membrane phospholipids. news-medical.netnih.gov It is proposed that an electrostatic interaction occurs between the amino and sulfonic acid groups of this compound and the phosphate (B84403) and ammonium (B1175870) groups of phospholipids, respectively. nih.gov

This interaction can lead to subtle changes in the lipid bilayer, which may enhance the binding of calcium to the membrane. nih.gov Furthermore, this compound can influence membrane composition by inhibiting the enzyme phospholipid N-methyltransferase, which alters the ratio of phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC) in the membrane. mdpi.comnih.gov This modulation of phospholipid content can affect membrane fluidity and the function of embedded proteins. mdpi.commdpi.com By maintaining membrane integrity, this compound helps to suppress alterations in membrane permeability that can be caused by oxidative stress. spandidos-publications.com

Interactions with Anion Exchange Proteins (e.g., Band 3 protein)